CyJohnPhos is a valuable ligand for Buchwald-Hartwig cross-coupling reactions. This reaction enables the formation of C-N bonds between aryl halides (molecules with an aromatic ring and a halogen atom) and amines, creating nitrogen-containing molecules important for pharmaceuticals, dyes, and other applications [].
Cyclohexyldiphenylphosphine is an organophosphorus compound with the chemical formula C₁₈H₂₁P and a molecular weight of approximately 285.34 g/mol. It consists of a cyclohexyl group bonded to two phenyl groups through a phosphorus atom. This compound is recognized for its utility as a ligand in various coordination chemistry applications, particularly in catalysis and organic synthesis.
Physical Properties:
While specific biological activities of cyclohexyldiphenylphosphine are not extensively documented, it is noted for potential allergenic properties. Exposure may lead to skin sensitization and serious eye irritation, indicating that safety precautions are necessary when handling this compound . Its derivatives or complexes may exhibit varying biological activities, particularly in pharmaceutical applications.
Cyclohexyldiphenylphosphine can be synthesized through several methods:
Cyclohexyldiphenylphosphine finds applications in several fields:
Studies on the interactions of cyclohexyldiphenylphosphine with various metal ions have demonstrated its ability to form stable complexes. Interaction studies suggest that it can stabilize certain metal centers, influencing their reactivity and selectivity in catalytic processes. For instance, its complexes with silver(I) have been shown to exhibit unique structural characteristics and reactivity profiles .
Cyclohexyldiphenylphosphine shares structural similarities with other phosphines but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine | Aryl phosphine | Simpler structure; lacks cyclohexane group |
Triphenylphosphine | Aryl phosphine | More sterically hindered; widely used in catalysis |
Cyclopentyl diphenyl phosphine | Aryl phosphine | Smaller cyclic group; different steric properties |
Cyclic phosphines (e.g., cyclic diphosphines) | Cyclic structure | Different bonding characteristics; often used in specific catalytic applications |
Cyclohexyldiphenylphosphine's unique combination of steric bulk from the cyclohexane ring and its electronic properties make it particularly effective as a ligand in various catalytic processes compared to simpler or more bulky phosphines. Its ability to stabilize metal complexes while facilitating efficient catalysis sets it apart from other similar compounds.
Cyclohexyldiphenylphosphine (C₁₈H₂₁P), first synthesized in the mid-20th century, emerged as part of efforts to develop sterically hindered phosphine ligands for transition metal catalysis. Its synthesis marked a shift toward ligands that balance electron-donating capacity and steric bulk, enabling advances in cross-coupling reactions. Early work by chemists like Paul Thénard laid the groundwork for organophosphorus compounds, but the specific development of cyclohexyldiphenylphosphine gained momentum in the 1970s with the rise of palladium-catalyzed couplings. By the 2000s, it became a cornerstone in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions due to its ability to stabilize reactive metal centers while facilitating catalytic turnover.
The compound features a phosphorus atom bonded to two phenyl groups and one cyclohexyl group, yielding the IUPAC name cyclohexyl(diphenyl)phosphane. Key structural characteristics include:
Crystallographic studies reveal a trigonal pyramidal geometry at the phosphorus center, with bond angles of approximately 98–102° between substituents. The cyclohexyl group introduces conformational flexibility, while the phenyl rings provide π-backbonding capabilities critical for metal-ligand interactions.
Cyclohexyldiphenylphosphine remains vital in three research domains:
Recent studies highlight its role in asymmetric catalysis, where its steric profile improves enantioselectivity in pharmaceutical intermediates.
Cyclohexyldiphenylphosphine is an organophosphorus compound with the molecular formula C₁₈H₂₁P and a molecular weight of 268.33-268.34 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service (CAS) registry number 6372-42-5 and carries the European Inventory of Existing Commercial Chemical Substances (EINECS) number 228-904-2 [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is cyclohexyl(diphenyl)phosphine [1] [2].
The structural formula reveals a tertiary phosphine configuration where the central phosphorus atom is bonded to one cyclohexyl group and two phenyl groups [1]. The compound exhibits the characteristic tetrahedral geometry around the phosphorus center, typical of tertiary phosphines [3]. Alternative nomenclature includes diphenylcyclohexylphosphine and phosphine, cyclohexyldiphenyl- [1] [4].
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁P |
Molecular Weight | 268.33-268.34 g/mol |
CAS Registry Number | 6372-42-5 |
IUPAC Name | Cyclohexyl(diphenyl)phosphine |
EINECS Number | 228-904-2 |
MDL Number | MFCD00046360 |
The molecular geometry of cyclohexyldiphenylphosphine is characterized by a tetrahedral arrangement around the central phosphorus atom, with the three substituents (one cyclohexyl and two phenyl groups) occupying three of the four tetrahedral positions [3] [5]. The fourth position contains the lone pair of electrons on phosphorus, which is crucial for the compound's ligand properties [3].
Crystallographic studies of related rhodium complexes containing cyclohexyldiphenylphosphine reveal important structural parameters [6]. The effective cone angle for the phosphine ligand has been determined to be 151°, indicating significant steric bulk [6]. The rhodium-phosphorus bond length in these complexes measures 2.2798(8) Å, demonstrating the strong coordination capability of the phosphine [6].
The cyclohexyl ring adopts a chair conformation, as observed in crystal structure analyses of dinuclear complexes containing this ligand [7]. The phenyl rings maintain planar configurations, while the overall molecular structure exhibits conformational flexibility due to rotation around the phosphorus-carbon bonds [7]. The geometric parameters indicate that the compound possesses both electronic and steric properties that make it suitable for transition metal coordination [6] [7].
The electronic structure of cyclohexyldiphenylphosphine is dominated by the phosphorus center, which possesses a lone pair of electrons that serves as the primary site for coordination to metal centers [3] [5]. As a tertiary phosphine, the compound acts as a dative ligand, formally contributing two electrons to metal centers through sigma donation [3] [5].
The phosphorus atom in tertiary phosphines exhibits both sigma-donor and pi-acceptor properties, though the sigma-donor character predominates [3]. The electron density distribution shows that the phosphorus center maintains significant electron density due to its lone pair, while the attached carbon groups contribute to the overall electronic properties through inductive effects [8]. The cyclohexyl group provides electron density through its alkyl character, while the phenyl groups can participate in pi-interactions [8].
Density functional theory studies on related phosphine systems indicate that the bonding involves both sigma donation from the phosphine lone pair and potential pi back-donation to empty phosphorus d-orbitals [8]. The electronic configuration allows the phosphine to modulate the electronic properties of coordinated metal centers effectively [3] [5]. The compound's electronic structure makes it particularly suitable for coordination to soft, low-valent transition metals [3].
Cyclohexyldiphenylphosphine exhibits a melting point range of 58-62°C, as consistently reported across multiple sources [2] [9] [10]. This relatively low melting point is characteristic of organic phosphines with bulky substituents [2]. The compound displays thermal stability under normal storage conditions but requires protection from air and light to prevent oxidation [11] [4].
The predicted boiling point of cyclohexyldiphenylphosphine is 374.0±11.0°C at 760 mmHg, indicating good thermal stability at elevated temperatures [2] [11]. The flash point is reported to be greater than 110°C, demonstrating reasonable thermal safety characteristics [9] [10]. The compound's thermal behavior is influenced by the presence of the bulky cyclohexyl and phenyl substituents, which provide steric protection to the phosphorus center [2].
Property | Value |
---|---|
Melting Point | 58-62°C |
Boiling Point | 374.0±11.0°C (predicted) |
Flash Point | >110°C |
Appearance | White to pale yellow crystalline powder |
Storage Conditions | Room temperature, inert atmosphere, protected from light |
The solubility characteristics of cyclohexyldiphenylphosphine vary significantly depending on the solvent system employed [11] [12] [4]. The compound is completely insoluble in water, which is typical for hydrophobic organophosphorus compounds with extensive aromatic and aliphatic substitution [11] [4].
In dimethyl sulfoxide (DMSO), cyclohexyldiphenylphosphine demonstrates good solubility, with a reported solubility of 50 mg/mL (186.33 mM) when subjected to ultrasonic treatment and heating to 60°C [12]. The compound shows almost transparent solubility in toluene, indicating good compatibility with aromatic solvents [13] [14]. Generally, the compound exhibits solubility in organic solvents, consistent with its lipophilic character [4].
The solubility profile reflects the compound's hydrophobic nature due to the presence of two phenyl rings and one cyclohexyl group attached to the phosphorus center [11] [4]. This solubility behavior is advantageous for applications in organic synthesis and catalysis, where non-aqueous reaction conditions are typically employed [10].
Solvent | Solubility |
---|---|
Water | Insoluble |
DMSO | 50 mg/mL (186.33 mM) |
Toluene | Almost transparent |
Organic solvents (general) | Soluble |
Crystallographic studies of cyclohexyldiphenylphosphine and its metal complexes provide detailed structural information [6] [7]. The compound crystallizes in specific space groups depending on the conditions and the presence of coordinated metals [7]. In dinuclear complexes, the compound has been observed to crystallize in the monoclinic space group P2₁/c with specific unit cell dimensions [7].
The crystallographic data reveal that the cyclohexyl ring consistently adopts a chair conformation, while the phenyl rings remain planar [7]. The phosphorus center maintains tetrahedral geometry with bond angles close to the idealized 109.5° [7]. Crystal packing is influenced by intermolecular interactions between the aromatic rings and the cyclohexyl groups [7].
The crystalline form of the compound appears as white to pale yellow powder or crystals [9] [10]. The crystallographic characterization confirms the structural integrity of the molecule in the solid state and provides important data for understanding its coordination behavior with transition metals [6] [7].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of cyclohexyldiphenylphosphine [15] [16] [17]. The ¹H NMR spectrum displays characteristic signals for both the aromatic phenyl protons and the aliphatic cyclohexyl protons [16] [18].
The ¹H NMR spectrum in CDCl₃ shows aromatic proton signals in the region δ 7.50-7.30 ppm, corresponding to the phenyl ring protons [16]. The cyclohexyl protons appear as complex multiplets in the aliphatic region between δ 2.2-1.2 ppm, with the proton directly attached to the phosphorus-bearing carbon appearing as a multiplet around δ 2.2 ppm [16].
The ¹³C NMR spectrum exhibits signals characteristic of both aromatic and aliphatic carbons [15]. The aromatic carbons appear in the region δ 132-128 ppm, with coupling to phosphorus observed due to the proximity to the phosphorus center [15]. The cyclohexyl carbon directly bonded to phosphorus appears as a doublet at δ 37.2 ppm with a large coupling constant (J = 72.6-75.2 Hz) due to direct carbon-phosphorus coupling [15].
The ³¹P NMR spectrum provides the most diagnostic information, with the phosphorus signal appearing at δ 34.4-34.7 ppm [15] [17]. This chemical shift is characteristic of tertiary phosphines and confirms the trivalent phosphorus environment [19] [20]. The ³¹P NMR chemical shift is influenced by the electronic and steric properties of the substituents [19] [20].
NMR Type | Chemical Shift Range |
---|---|
³¹P NMR | δ 34.4-34.7 ppm |
¹H NMR | δ 7.50-7.30 (aromatic), 2.2-1.2 (cyclohexyl) ppm |
¹³C NMR | δ 132-128 (aromatic), 37.2 (cyclohexyl) ppm |
Infrared spectroscopy of cyclohexyldiphenylphosphine reveals characteristic vibrational modes associated with the phosphine functional group and the organic substituents [21] [22]. The infrared spectrum is dominated by C-H stretching vibrations from both the aromatic and aliphatic components [23] [24].
The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl group are observed in the 2800-3000 cm⁻¹ region [23] [24]. The aromatic C=C stretching vibrations are present around 1600-1500 cm⁻¹ [23] [24]. The phosphorus-carbon stretching vibrations occur in the fingerprint region below 1200 cm⁻¹ [22].
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations [25] [26]. The Raman spectrum shows strong signals for the aromatic ring vibrations and the phosphorus-carbon stretching modes [26]. The combination of infrared and Raman spectroscopy allows for complete vibrational characterization of the molecule [25] [26].
The spectroscopic data confirm the presence of the expected functional groups and provide fingerprint information for compound identification [21] [22]. The vibrational modes are consistent with the proposed molecular structure and support the presence of the phosphine center with its characteristic substituents [22].
Mass spectrometry of cyclohexyldiphenylphosphine provides molecular ion confirmation and fragmentation pattern information [16] [27]. The molecular ion peak appears at m/z 268, corresponding to the molecular weight of the compound [16]. High-resolution mass spectrometry confirms the exact molecular formula C₁₈H₂₁P [18] [27].
The fragmentation pattern is characterized by the loss of organic substituents from the phosphorus center [28] [29]. Common fragmentation pathways include the loss of phenyl groups (m/z 191) and cyclohexyl fragments [16]. The base peak often corresponds to the diphenylphosphine cation or related phosphorus-containing fragments [28].
The mass spectral fragmentation is influenced by the stability of the phosphorus-carbon bonds and the ease of formation of stable carbocation intermediates [28] [29]. The phenyl groups can be lost as neutral radicals, while the cyclohexyl group can fragment through various pathways involving C-C bond cleavage [28].
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